molecular formula C14H22N6O2S B6542524 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine CAS No. 1021225-71-7

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine

Cat. No.: B6542524
CAS No.: 1021225-71-7
M. Wt: 338.43 g/mol
InChI Key: HQOSIUGHVHXYKL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-ethyl group and a piperazine ring at position 6, which is further modified with a propane-1-sulfonyl moiety.

Properties

IUPAC Name

3-ethyl-6-(4-propylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-3-11-23(21,22)19-9-7-18(8-10-19)14-6-5-13-16-15-12(4-2)20(13)17-14/h5-6H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSIUGHVHXYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Triazolopyridazine Substituent Piperazine Substituent Molecular Weight Biological Target Key Findings Reference
Target Compound 3-ethyl propane-1-sulfonyl 440.44 Not specified Propane sulfonyl may balance solubility and membrane permeability.
AZD5153 3-methoxy phenoxyethyl-piperidyl ~600 (estimated) BRD4 (BET family) Bivalent binding enhances potency (IC50 ~10 nM); inhibits c-Myc in vivo.
Compound 2 () 3-cyclopropyl 2-phenyl-ethenesulfonyl ~480 (estimated) Caspase 8/TRAIL pathway Synergizes with TRAIL to induce apoptosis (active at 20–80 μM).
BG16383 3-ethyl 4-(trifluoromethyl)benzenesulfonyl 440.44 Not specified Trifluoromethyl group increases hydrophobicity, likely reducing solubility.
Compound 29 () Not specified ethanesulfonyl ~400 (estimated) BRD4 Shorter sulfonyl chain may improve solubility but reduce metabolic stability.

Key Observations:

Structural Modifications and Potency: AZD5153 demonstrates the impact of bivalent binding, where a phenoxyethyl-piperidyl group links two triazolopyridazine units, significantly enhancing BRD4 inhibition (IC50 ~10 nM) . In contrast, the target compound’s monovalent propane sulfonyl group may limit similar potency but improve pharmacokinetic properties. BG16383 () shares the 3-ethyl-triazolopyridazine core but substitutes the piperazine with a hydrophobic 4-(trifluoromethyl)benzenesulfonyl group. This modification likely reduces aqueous solubility compared to the target compound’s propane sulfonyl group .

Sulfonyl Group Variations: Ethanesulfonyl vs. Propanesulfonyl: Compound 29 () uses a shorter ethanesulfonyl chain, which may confer higher solubility but lower metabolic stability due to increased susceptibility to enzymatic cleavage .

The target compound’s lack of a bivalent structure may limit its BET inhibition activity but could be optimized for other targets . Apoptosis Induction: Compound 2 () demonstrates that sulfonyl modifications can redirect activity toward caspase 8/TRAIL pathways, suggesting versatility in target engagement .

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